molecular formula C29H21FO3 B2455056 2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone CAS No. 337921-52-5

2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

Cat. No.: B2455056
CAS No.: 337921-52-5
M. Wt: 436.482
InChI Key: DBZUMVUNZTXCPW-BWAHOGKJSA-N
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Description

2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone is a synthetic organic compound that belongs to the class of indanone derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and a phenyl group attached to an indanone core. Indanone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-fluorobenzaldehyde with 3-phenyl-1-indanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-[(4-Fluorophenyl)methylene]-3-phenyl-1-indanone.

    Etherification: The intermediate is then subjected to an etherification reaction with 4-methoxyphenol in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone can be compared with other similar compounds, such as:

    2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone: This compound has a chlorine atom instead of a fluorine atom, which may result in different biological activities and chemical reactivity.

    2-[(4-Fluorophenyl)methylene]-7-(4-hydroxyphenoxy)-3-phenyl-1-indanone: This compound has a hydroxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21FO3/c1-32-22-14-16-23(17-15-22)33-26-9-5-8-24-27(20-6-3-2-4-7-20)25(29(31)28(24)26)18-19-10-12-21(30)13-11-19/h2-18,27H,1H3/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZUMVUNZTXCPW-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=C(C=C4)F)C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=C(C=C4)F)/C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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